

Commercial availability of high-purity H-Gly-OBzl

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Benzyl 2-aminoacetate*

Cat. No.: *B555455*

[Get Quote](#)

Abstract

Glycine Benzyl Ester (H-Gly-OBzl), a pivotal building block in synthetic organic chemistry, is indispensable for the construction of complex peptide sequences in pharmaceutical research and development.^[1] Its utility is contingent upon high purity, as contaminants can introduce deleterious side reactions, complicate purification processes, and ultimately compromise the integrity of the final active pharmaceutical ingredient (API).^[2] This technical guide, authored from the perspective of a Senior Application Scientist, provides an in-depth exploration of the commercial landscape of H-Gly-OBzl, common synthetic routes, robust purification strategies, and comprehensive analytical methodologies for purity verification. We will delve into the nuances of its commercially available salt forms, primarily the hydrochloride (HCl) and p-toluenesulfonate (TosOH) salts, offering practical insights to guide researchers, scientists, and drug development professionals in the judicious selection and application of this critical reagent.

Introduction: The Strategic Importance of H-Gly-OBzl in Peptide Synthesis

The benzyl ester of glycine serves as a cornerstone in peptide synthesis, primarily by protecting the C-terminal carboxylic acid of the glycine residue. This protection strategy is fundamental to modern peptide chemistry, enabling the sequential and controlled formation of peptide bonds. The benzyl group is favored for its relative stability under various reaction

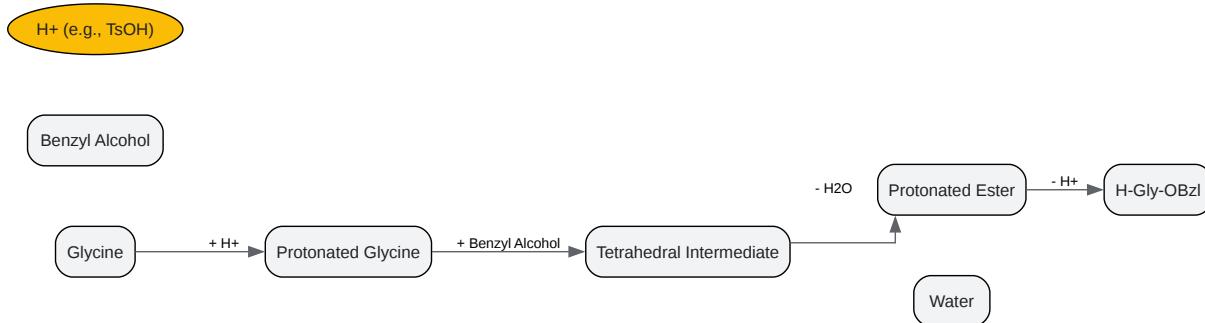
conditions and its susceptibility to removal under specific, non-harsh conditions, typically through catalytic hydrogenation.

H-Gly-OBzl is commercially available predominantly as its hydrochloride (H-Gly-OBzl·HCl) or p-toluenesulfonate (H-Gly-OBzl·TosOH) salt.^[3] This salt formation is crucial as it protects the amino group, preventing self-polymerization and enhancing the compound's stability and shelf-life.^{[1][4]} The choice between the HCl and TosOH salt can have practical implications for a synthesis workflow, primarily concerning solubility in organic solvents and the nature of the byproduct formed during the neutralization step.^[3]

Commercial Availability and Supplier Landscape

A multitude of chemical suppliers offer H-Gly-OBzl salts, with purity levels typically ranging from 97% to upwards of 99%.^{[5][6][7][8]} For applications in drug development and cGMP manufacturing, sourcing from reputable suppliers who provide a comprehensive Certificate of Analysis (CoA) is paramount. The CoA should detail the purity as determined by a quantitative method like HPLC, and provide data from other analytical techniques such as NMR for structural confirmation and melting point for a general purity assessment.

Supplier Type	Typical Purity Offered	Common Salt Forms	Key Considerations for Sourcing
Research Chemicals Suppliers (e.g., Sigma-Aldrich, Thermo Scientific)	≥97% ^{[7][8]}	HCl, TosOH	Wide availability in various pack sizes. Suitable for research and early-stage development.
Specialized Amino Acid and Peptide Reagent Suppliers (e.g., BOC Sciences, Chem-Impex)	≥98% to ≥99% ^{[5][6]}	HCl, TosOH	Often provide higher purity grades and may offer custom synthesis and bulk quantities.
cGMP Manufacturers (e.g., NINGBO INNO PHARMCHEM CO.,LTD.)	≥99%	HCl, TosOH	Stringent quality control, detailed documentation (CoA), and scalability for clinical and commercial production. ^[1]


Synthesis of High-Purity H-Gly-OBzl: The Fischer-Speier Esterification

The industrial synthesis of H-Gly-OBzl salts is predominantly achieved through the Fischer-Speier esterification. This acid-catalyzed reaction involves the direct esterification of glycine with benzyl alcohol.^[9] The use of p-toluenesulfonic acid is common as it serves as both the catalyst and the salt-forming agent for the final product.^[9]

Reaction Mechanism and Critical Parameters

The reaction proceeds by protonation of the carboxylic acid of glycine by the strong acid catalyst (e.g., p-toluenesulfonic acid or HCl gas). This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol. The reaction is reversible, and the removal of water is crucial to drive the equilibrium

towards the formation of the ester.[9] This is typically achieved by azeotropic distillation using a solvent like toluene with a Dean-Stark apparatus.[9][10]

[Click to download full resolution via product page](#)

Caption: Fischer-Speier esterification of glycine with benzyl alcohol.

Step-by-Step Synthesis Protocol (H-Gly-OBzI·TosOH)

This protocol is adapted from established industrial procedures.[10]

- Apparatus Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
- Reactant Charging: Charge the flask with glycine, p-toluenesulfonic acid monohydrate, benzyl alcohol, and toluene. A typical molar ratio is 1:1.1:5 (Glycine:TsOH:Benzyl Alcohol) to use benzyl alcohol as both reactant and solvent.[9][10]
- Azeotropic Reflux: Heat the mixture to reflux. Water generated during the esterification will be collected in the Dean-Stark trap. The reaction is monitored until no more water is produced, which typically takes several hours.[9]

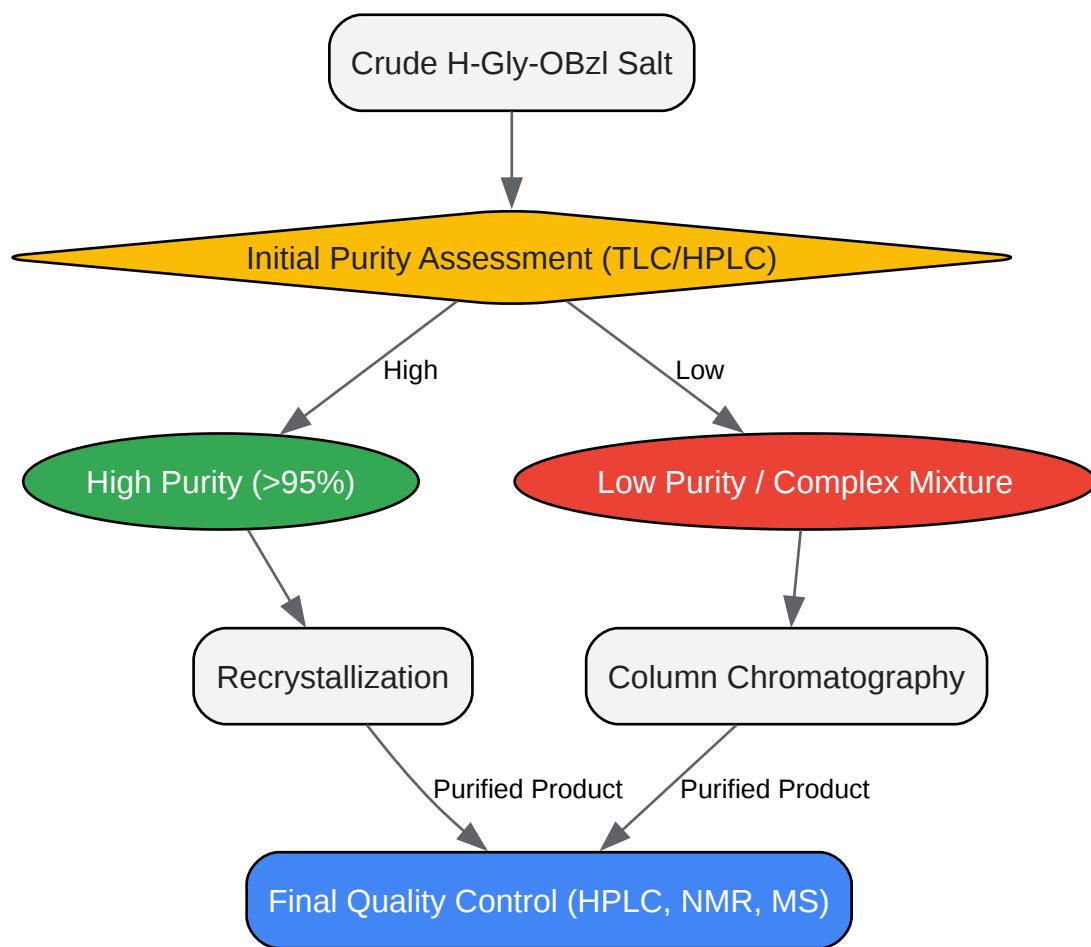
- Crystallization and Isolation: Upon completion, cool the reaction mixture, often in an ice bath, to induce crystallization of the product.[9]
- Purification: Collect the crude product by filtration and wash with a non-polar solvent like diethyl ether or acetone to remove unreacted benzyl alcohol and other impurities.[9][10]
- Drying: Dry the purified white crystalline solid under vacuum to yield the final H-Gly-OBzI·TosOH.

Purification of H-Gly-OBzI to High Purity

Achieving the high purity required for pharmaceutical applications often necessitates further purification of the crude product. The two primary methods are recrystallization and column chromatography.[11]

Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities, provided a suitable solvent system is identified.[11] The principle relies on the difference in solubility of the desired compound and the impurities in a solvent at different temperatures.


Experimental Protocol: Recrystallization

- Solvent Selection: A mixed solvent system, such as ethanol/ethyl ether or toluene/cyclohexane, can be effective.[11][12] The goal is to find a solvent in which the product is soluble at elevated temperatures but sparingly soluble at low temperatures, while impurities remain soluble at low temperatures.
- Dissolution: Dissolve the crude H-Gly-OBzI salt in a minimal amount of the hot solvent.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.[11]
- Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[11]
- Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent.

- Drying: Dry the crystals under vacuum.

Column Chromatography

For mixtures with impurities of similar solubility to the product, silica gel column chromatography is a more powerful purification method. The separation is based on the differential adsorption of the components of the mixture to the stationary phase (silica gel) as they are passed through the column with a mobile phase.

[Click to download full resolution via product page](#)

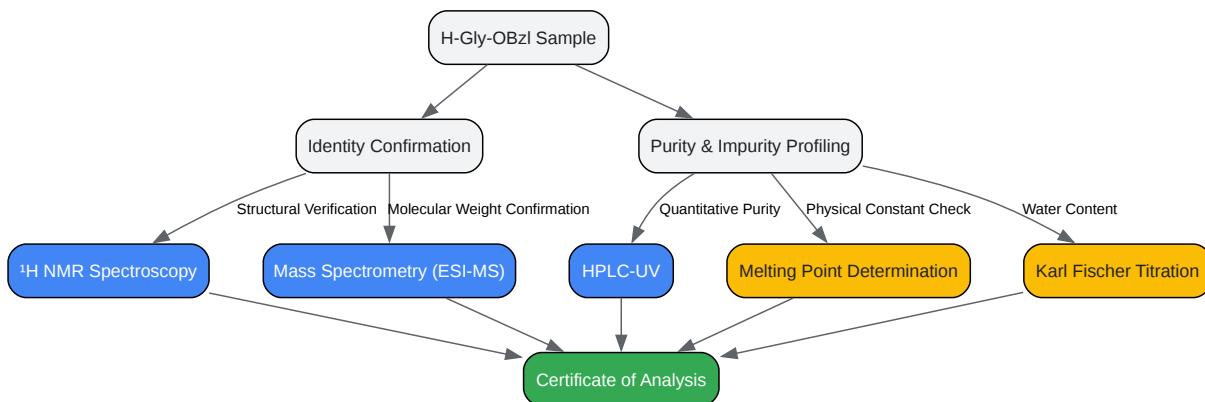
Caption: Decision workflow for the purification of H-Gly-OBzl.

Analytical Methods for Quality Control and Purity Validation

A multi-pronged analytical approach is essential to confirm the identity, purity, and quality of H-Gly-OBzl.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantifying the purity of H-Gly-OBzl and detecting trace impurities.[2][13] A reversed-phase HPLC method is typically employed.


Parameter	Typical Condition	Rationale
Column	C18 (e.g., 4.6 x 250 mm, 5 μ m)	Provides good separation for moderately polar compounds.
Mobile Phase	Gradient of Water (A) and Acetonitrile (B), both with 0.1% TFA or Formic Acid	The gradient allows for the elution of compounds with a range of polarities. The acid improves peak shape.
Detection	UV at 220 nm or 254 nm[2][13]	The benzyl and tosylate groups provide strong UV chromophores, enabling sensitive detection.[13]
Flow Rate	1.0 mL/min	A standard flow rate for analytical separations.
Column Temp.	30 °C	Ensures reproducible retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy is a powerful tool for structural confirmation and can also be used for quantitative analysis (qNMR) against a certified internal standard.[2] The spectrum should show characteristic peaks for the glycine, benzyl, and (if applicable) tosyl protons with the correct integrations.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.[2] Electrospray ionization (ESI) in positive ion mode is a common technique, which will show the protonated molecular ion $[M+H]^+$.[13]

[Click to download full resolution via product page](#)

Caption: Comprehensive analytical workflow for H-Gly-OBzl quality control.

Conclusion

The commercial availability of high-purity H-Gly-OBzl is critical for the success of research and manufacturing campaigns in the pharmaceutical industry. A thorough understanding of the available commercial grades, the underlying synthesis and purification methodologies, and the analytical techniques for quality control empowers scientists to make informed decisions. By employing a robust analytical workflow combining HPLC, NMR, and MS, researchers can ensure the identity and purity of their starting materials, thereby mitigating risks and enhancing the probability of a successful synthesis of their target peptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbino.com [nbino.com]
- 5. aapep.bocsci.com [aapep.bocsci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Glycine benzyl ester hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Glycine benzyl ester hydrochloride, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. CN105503665A - Preparation method of glycine benzyl ester toluene-4-sulfonate - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Benzyl glycinate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Commercial availability of high-purity H-Gly-OBzL]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b555455#commercial-availability-of-high-purity-h-gly-obzl>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com